N-(2-benzamidocyclohexyl)benzamide
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Overview
Description
N-(2-benzamidocyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with another benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzamidocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and short reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also employ catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzamidocyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
N-(2-benzamidocyclohexyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential anticancer and antibacterial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies investigating the biological activity of benzamide derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-benzamidocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an allosteric activator or inhibitor, modulating the activity of these targets. For example, some benzamide derivatives have been shown to activate human glucokinase, leading to increased catalytic activity and potential therapeutic effects for conditions like type-2 diabetes .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Known for its antibacterial properties.
Uniqueness
N-(2-benzamidocyclohexyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzamide groups and cyclohexyl ring provide a versatile framework for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-benzamidocyclohexyl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,23)(H,22,24) |
InChI Key |
XGJXNIDAUZPOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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